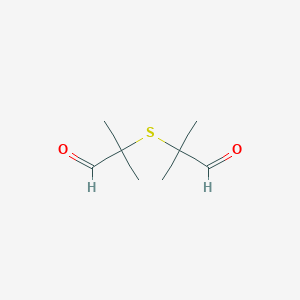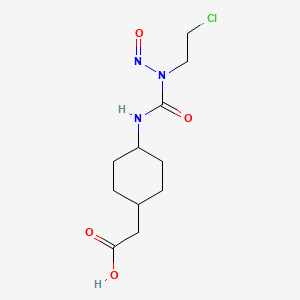
cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyclohexane ring, a nitrosourea group, and a chloroethyl side chain, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid typically involves multiple steps, starting from cis-4-aminocyclohexanecarboxylic acid. One common synthetic route includes the following steps:
N-Tosylation: The amino group of cis-4-aminocyclohexanecarboxylic acid is protected by tosylation.
Nitrosation: The protected amine is then subjected to nitrosation to introduce the nitroso group.
Chloroethylation: The nitrosated intermediate undergoes chloroethylation to attach the chloroethyl side chain.
Deprotection: Finally, the tosyl protecting group is removed to yield the desired compound.
Análisis De Reacciones Químicas
cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl side chain can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of analogs for drug development, particularly in cancer research due to its potential cytotoxic properties.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid involves its interaction with cellular components. The nitrosourea group can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This alkylation process targets specific nucleophilic sites within the DNA, disrupting cellular functions and potentially leading to cell death .
Comparación Con Compuestos Similares
cis-4-(3-(2-Chloroethyl)-3-nitrosoureido)cyclohexaneacetic acid can be compared with other nitrosourea compounds, such as:
Carmustine (BCNU): Another nitrosourea used in chemotherapy, known for its ability to cross the blood-brain barrier.
Lomustine (CCNU): Similar to carmustine, used in the treatment of brain tumors and Hodgkin’s lymphoma.
The uniqueness of this compound lies in its specific structural features, such as the cyclohexane ring and the chloroethyl side chain, which confer distinct reactivity and biological activity .
Propiedades
Número CAS |
56208-24-3 |
|---|---|
Fórmula molecular |
C11H18ClN3O4 |
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
2-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C11H18ClN3O4/c12-5-6-15(14-19)11(18)13-9-3-1-8(2-4-9)7-10(16)17/h8-9H,1-7H2,(H,13,18)(H,16,17) |
Clave InChI |
RGSCZHWAYJQOJX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CC(=O)O)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)



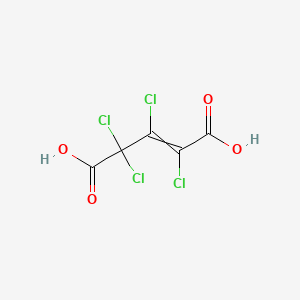



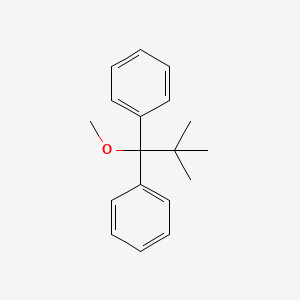
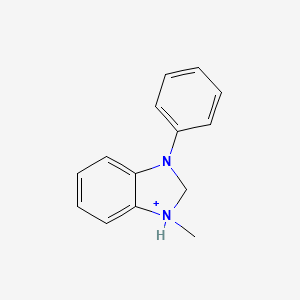
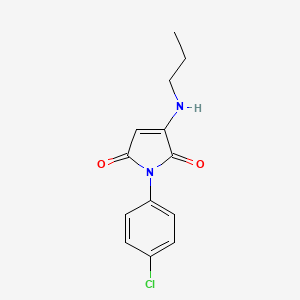
![1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14652555.png)
